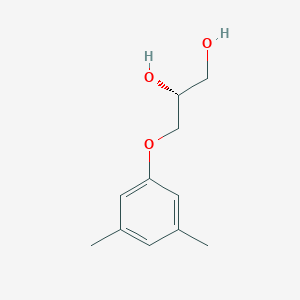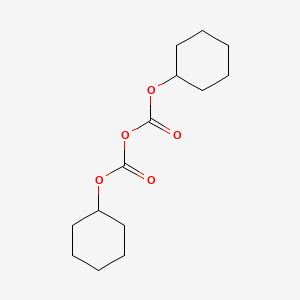
Dicyclohexyl dicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl dicarbonate is an organic compound with the molecular formula C14H22O6. It is a derivative of dicarbonic acid and is characterized by the presence of two cyclohexyl groups attached to a dicarbonate functional group. This compound is often used in organic synthesis and has various applications in different fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexyl dicarbonate can be synthesized through the reaction of cyclohexyl alcohol with phosgene or carbonyl diimidazole. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted byproducts. The general reaction is as follows:
[ \text{2 C}6\text{H}{11}\text{OH} + \text{COCl}2 \rightarrow \text{C}{14}\text{H}_{22}\text{O}_6 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl dicarbonate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexyl alcohol and carbon dioxide.
Esterification: It can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Esterification: Often involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Usually performed with the aid of catalysts like sodium methoxide or potassium carbonate.
Major Products Formed
Hydrolysis: Cyclohexyl alcohol and carbon dioxide.
Esterification: Cyclohexyl esters.
Transesterification: New esters formed by exchanging the alkoxy groups.
Aplicaciones Científicas De Investigación
Dicyclohexyl dicarbonate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for the protection of hydroxyl groups in organic synthesis.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Materials Science: Utilized in the production of polymers and other advanced materials.
Biotechnology: Applied in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of dicyclohexyl dicarbonate involves the formation of reactive intermediates that facilitate the desired chemical transformations. For example, in esterification reactions, it forms an activated ester intermediate that readily reacts with carboxylic acids to form esters. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl dicarbonate: Another dicarbonate compound with similar reactivity but different physical properties.
Diethyl dicarbonate: Similar in structure but with ethyl groups instead of cyclohexyl groups.
Di-tert-butyl dicarbonate:
Uniqueness
Dicyclohexyl dicarbonate is unique due to its bulky cyclohexyl groups, which can provide steric hindrance and influence the reactivity and selectivity of reactions. This makes it particularly useful in applications where controlled reactivity is desired.
Propiedades
Número CAS |
61114-49-6 |
|---|---|
Fórmula molecular |
C14H22O5 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
cyclohexyl cyclohexyloxycarbonyl carbonate |
InChI |
InChI=1S/C14H22O5/c15-13(17-11-7-3-1-4-8-11)19-14(16)18-12-9-5-2-6-10-12/h11-12H,1-10H2 |
Clave InChI |
FCCLVOALKRAYGP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)OC(=O)OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)

![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)
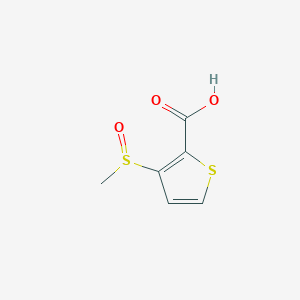
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)
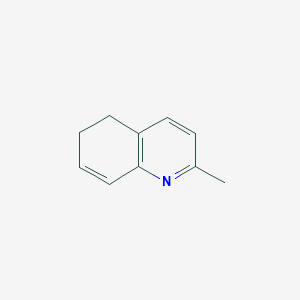
![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)

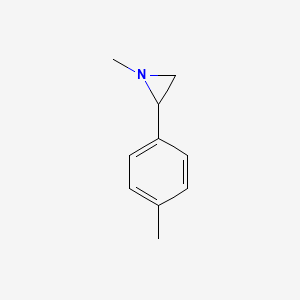
![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)

![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)

